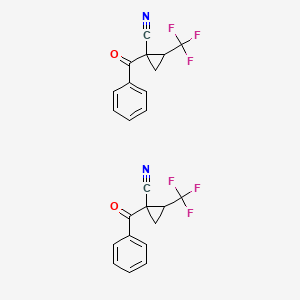![molecular formula C11H11BrS2 B13705625 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide . This compound is a zwitterionic monomer, meaning it contains both positive and negative charges within the same molecule. It is commonly used in the synthesis of polysulfobetaines, which are electrically neutral polymers with unique properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide typically involves the reaction of methacryloyl chloride with 2-dimethylaminoethyl methacrylate, followed by the addition of 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic monomer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polysulfobetaines, which are used in various applications due to their unique properties.
Substitution Reactions: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the methacryloyloxy group under appropriate conditions.
Major Products
Scientific Research Applications
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide involves its ability to form zwitterionic polymers that exhibit unique properties such as antielectrolyte behavior and biocompatibility. These properties are attributed to the presence of both positive and negative charges within the same molecule, which allows it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
- 2-Methacryloyloxyethyl phosphorylcholine
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- (3-Acrylamidopropyl)trimethylammonium chloride
- 3-Sulfopropyl methacrylate potassium salt
Uniqueness
What sets [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide apart from similar compounds is its ability to form zwitterionic polymers with unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. These properties make it particularly useful in biomedical applications and the development of advanced materials .
Properties
Molecular Formula |
C11H11BrS2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane] |
InChI |
InChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 |
InChI Key |
OLVPFEVORIZKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C(=CC=C3)Br)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


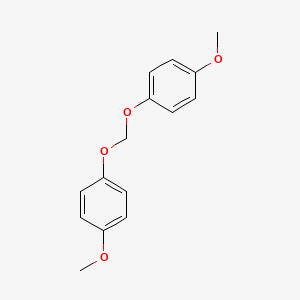
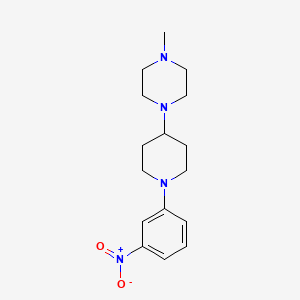

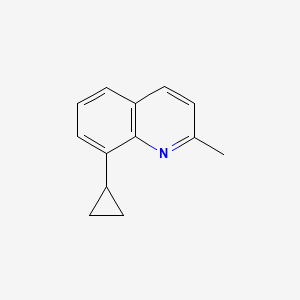
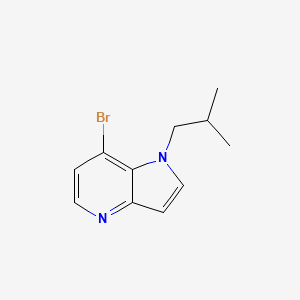
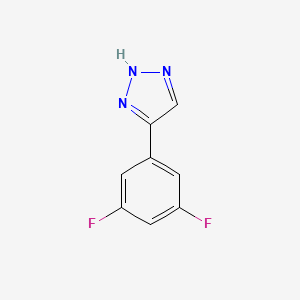

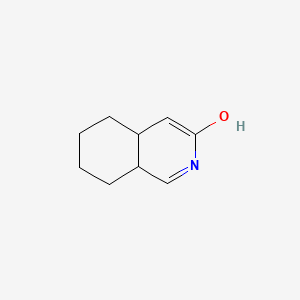

![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
